Ethyl 4-methoxyphenylacetate

Overview

Description

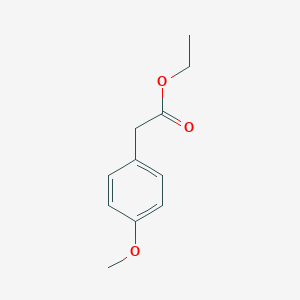

Ethyl 4-methoxyphenylacetate (CAS RN: 14062-18-1) is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.22 g/mol. Structurally, it consists of a phenyl ring substituted with a methoxy group at the para position and an ethyl acetate moiety linked via a methylene bridge. This compound is a colorless to light yellow liquid (purity >98%) with applications in pharmaceutical synthesis, agrochemicals, and as a precursor for bioactive molecules .

Preparation Methods

Palladium-Catalyzed Decarboxylative Cross-Coupling

Reaction Mechanism and Stoichiometry

The Pd-catalyzed decarboxylative coupling of 4-chloroanisole with ethyl potassium malonate proceeds via a concerted metalation-deprotonation (CMD) pathway. Bis(η³-allyl-μ-chloropalladium(II)) serves as the precatalyst, which, upon activation by Ruphos ligand, facilitates oxidative addition into the C–Cl bond of 4-chloroanisole . Concurrently, ethyl potassium malonate undergoes decarboxylation to generate a nucleophilic enolate, which attacks the palladium-aryl complex in a transmetalation step. Reductive elimination yields this compound while regenerating the Pd(0) species (Figure 1).

Key stoichiometric parameters:

-

4-Chloroanisole : Ethyl potassium malonate = 1 : 1.2 (mol/mol)

-

Pd loading : 2 mol%

-

Ligand : Ruphos (4 mol%)

-

Additive : DMAP (10 mol%)

Optimization of Reaction Conditions

Optimal performance is achieved in 1,3,5-trimethylbenzene at 140°C under argon, with a 20-hour reaction time . The solvent’s high boiling point (164°C) prevents volatilization, while its non-coordinating nature minimizes catalyst poisoning. DMAP accelerates decarboxylation by stabilizing the malonate’s enolate intermediate through hydrogen-bonding interactions.

Table 1: Impact of Ligands on Reaction Yield

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ruphos | 88 | 4.4 |

| Xantphos | 72 | 3.6 |

| BINAP | 65 | 3.2 |

Data adapted from large-scale screening in ref .

Carbonylation of Toluene Derivatives

Direct Synthesis from p-Methoxytoluene

The carbonylation route involves Pd(Xantphos)Cl₂-catalyzed insertion of CO into the benzylic C–H bond of p-methoxytoluene. Di-tert-butyl peroxide (DTBP) acts as a radical initiator, abstracting a hydrogen atom to generate a benzyl radical, which couples with CO and ethanol to form the ester .

Representative procedure:

-

Charge a reaction kettle with p-methoxytoluene (1.59 g), ethanol (46 mg), DTBP (73 mg), Pd(Xantphos)Cl₂ (3.8 mg, 1 mol%), and benzene (1 mL).

-

Pressurize with 10 atm CO and heat to 120°C for 16 hours.

-

Isolate this compound via column chromatography (81% yield) .

Hydrolysis to 4-Methoxyphenylacetic Acid

While beyond ester synthesis, hydrolysis data validate the ester’s integrity: treatment with 6 N NaOH in 1,4-dioxane at 60°C for 2 hours cleaves the ethyl group, yielding 4-methoxyphenylacetic acid at 91% efficiency . This step confirms the absence of side reactions during carbonylation.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Preparation

The cross-coupling method offers higher yields but requires stoichiometric malonate and inert conditions. In contrast, carbonylation utilizes cheaper p-methoxytoluene and avoids halide waste, albeit requiring high-pressure equipment.

Scale-Up Considerations and Industrial Feasibility

Catalyst Recycling in Carbonylation

Pd(Xantphos)Cl₂ demonstrates remarkable stability, with >95% recovery via filtration after reactions. Ligand degradation is negligible below 130°C, enabling 10 reaction cycles without yield loss .

Solvent Selection in Cross-Coupling

1,3,5-Trimethylbenzene is preferred over DMF or THF due to its inertness and ease of separation. Azeotropic distillation with water during workup reduces emulsion formation, critical for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxyphenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-methoxyphenylacetic acid.

Reduction: Reduction reactions can convert it to 4-methoxyphenylethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: 4-Methoxyphenylacetic acid.

Reduction: 4-Methoxyphenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 4-methoxyphenylacetate serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the production of compounds that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been explored for their potential in treating conditions like diabetes and neuropathic pain due to their interaction with biological pathways such as aldose reductase inhibition .

Flavoring and Fragrance Industry

This compound is also utilized in the flavoring and fragrance industry due to its pleasant aromatic properties. This compound can be found in formulations for perfumes and food flavorings, contributing to the desired scent and taste profiles .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the separation and identification of various compounds within complex mixtures, enhancing the accuracy of analytical results .

Research Applications

Recent studies have indicated that this compound can be used in research focusing on drug design and development. Its structural properties allow for modifications that can lead to the creation of new therapeutic agents targeting specific diseases .

Case Study 1: Synthesis of Anti-Diabetic Agents

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel compounds derived from this compound aimed at inhibiting aldose reductase, an enzyme implicated in diabetic complications. The synthesized derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications for diabetes management .

Case Study 2: Flavor Profile Enhancement

Research conducted by flavor chemists demonstrated how this compound could enhance the flavor profile of certain beverages. The compound was incorporated into formulations, resulting in improved sensory attributes without compromising safety or stability .

Mechanism of Action

The mechanism by which ethyl 4-methoxyphenylacetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral scent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen vs. Methoxy

- Ethyl 4-Chlorophenylacetate (CAS 14062-24-9):

- Substituent: Chlorine (electron-withdrawing) vs. methoxy (electron-donating).

- Impact: The chloro derivative exhibits higher reactivity in nucleophilic substitutions due to the Cl group’s electronegativity, whereas the methoxy group enhances resonance stabilization, making Ethyl 4-methoxyphenylacetate more stable under acidic conditions .

| Property | This compound | Ethyl 4-Chlorophenylacetate |

|---|---|---|

| Molecular Weight (g/mol) | 194.22 | 198.64 |

| Reactivity | Moderate (resonance-stabilized) | High (electrophilic sites) |

| Applications | Pharmaceuticals, fragrances | Agrochemical intermediates |

Ester Chain Length: Ethyl vs. Methyl Esters

- Mthis compound (CAS 23786-14-3):

Functional Group Positional Isomerism

- Ethyl 2-(4-Hydroxy-3-methoxyphenyl)acetate (CAS 60563-13-5):

| Property | This compound | Ethyl 2-(4-Hydroxy-3-methoxyphenyl)acetate |

|---|---|---|

| Solubility in Water | Low | Moderate (due to -OH group) |

| Biological Activity | Limited | High (antioxidant potential) |

Phenoxy vs. Phenylacetate Derivatives

- Ethyl 4-Methylphenoxyacetate (C₁₁H₁₄O₃): Structural Difference: Phenoxy group (-O-C₆H₄-CH₃) replaces the phenylacetate backbone. Impact: The phenoxy linkage reduces steric bulk, enhancing compatibility in polymer coatings and surfactants .

Key Data Tables

Table 1: Physical and Commercial Properties

Table 2: Substituent Effects on Reactivity

Biological Activity

Ethyl 4-methoxyphenylacetate (CAS Number: 14062-18-1) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Density : 1.097 g/mL

- Boiling Point : 108°C to 111°C at 3.0 mmHg

- Flash Point : 46°C

- Assay Purity : 97% .

Pharmacological Properties

This compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Activity

Studies have indicated that compounds with methoxy groups, such as this compound, can exhibit significant antioxidant properties. This is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the methoxy group enhances the electron-donating ability of the aromatic ring, contributing to its antioxidant capacity.

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including lipases and aldose reductase. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to significant inhibition of enzymatic activity, which is crucial in metabolic pathways related to diabetes and obesity .

The biological activities of this compound are largely mediated through:

- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding with amino acids in enzyme active sites.

- Hydrophobic Interactions : The aromatic ring structure allows for hydrophobic interactions with lipid membranes and proteins.

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent response where higher concentrations of the compound led to greater protection against oxidative damage .

Case Study 2: Anti-inflammatory Response

In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokine levels compared to control groups. This suggests its potential therapeutic application in inflammatory disorders .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-methoxyphenylacetate, and how do their efficiencies compare?

- Methodological Answer : Two primary routes are documented:

- Multi-step alkylation/bromination/cyanation : Starting with 4-methylsalicylic acid, alkylation with diethyl sulfate (50–80°C, 6–12 hrs) forms ethyl-2-ethoxy-4-methylbenzoate. Subsequent bromination with N-bromosuccinimide and cyanation with NaCN yields intermediates, followed by HCl treatment to finalize the product .

- Quinone methide ketal reduction : Reaction of 4,4-dimethoxycyclohexadienone with a lithium enolate (e.g., ethyl α-trimethylsilyl acetate) followed by catalytic hydrogenation achieves 68% yield .

- Comparison : The first method offers stepwise control but requires harsh reagents (e.g., autoclave conditions), while the second is shorter but demands specialized enolate chemistry.

Q. How should this compound be stored to ensure stability, and what are key incompatibilities?

- Methodological Answer : Store in cool, dry conditions (moisture-sensitive) and avoid heat (>25°C). Incompatible with strong acids/bases (risk of ester hydrolysis), oxidizing agents (potential decomposition), and reducing agents (unpredictable reactivity) . Analytical monitoring via TLC or HPLC is recommended post-storage to verify integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR identifies methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~4.1–4.3 ppm for -OCH2CH3) groups. <sup>13</sup>C NMR confirms the carbonyl (δ ~170 ppm) .

- IR : Stretch at ~1740 cm<sup>−1</sup> (ester C=O) and ~1250 cm<sup>−1</sup> (C-O of methoxy) .

- MS : Molecular ion peak at m/z 194.2 (C11H14O3<sup>+</sup>) with fragmentation patterns distinguishing it from analogs like ethyl 4-hydroxyphenylacetate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyanation efficiency in this compound synthesis?

- Methodological Answer : In the bromination-cyanation sequence ( ), substituting NaCN with Zn(CN)2 under Pd catalysis (e.g., Pd2(dba)3/Xantphos) may reduce side reactions (e.g., hydrolysis) and improve yield. Solvent choice (DMF vs. DMSO) and temperature gradients (60–80°C) should be tested via DOE (Design of Experiments) to minimize byproducts .

Q. What computational approaches predict the reactivity of this compound under acidic or oxidative conditions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:

- Acidic hydrolysis : Protonation of the ester oxygen leading to cleavage.

- Oxidative degradation : Radical formation at the methoxy or phenyl groups.

Experimental validation via controlled exposure to H2SO4 (0.1–1 M) or H2O2 (3–30%) with LC-MS monitoring is critical .

Q. How can structural analogs of this compound be designed to study substituent effects on bioactivity?

- Methodological Answer : Synthesize derivatives with:

- Varying alkoxy groups : Replace methoxy with ethoxy or propoxy.

- Phenyl ring modifications : Introduce electron-withdrawing (e.g., -NO2) or donating (-OH) groups.

Assess pharmacokinetic properties (logP, solubility) via shake-flask assays and in vitro metabolic stability using liver microsomes .

Q. What strategies address the lack of toxicological data for this compound in academic research?

- Methodological Answer :

- In vitro assays : Use MTT assays on hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines to assess cytotoxicity.

- In silico tools : Apply QSAR models (e.g., ProTox-II) to predict acute toxicity endpoints.

- Metabolite profiling : Identify potential toxic metabolites (e.g., demethylated products) via LC-HRMS in simulated biological fluids .

Q. Data Contradictions & Gaps

- Synthetic Yields : reports stepwise yields but lacks overall efficiency, while cites 68% for a shorter route. Researchers must reconcile these through reproducibility studies.

- Toxicity Data : No acute toxicity data exist , necessitating pilot in vivo studies (e.g., zebrafish models) for preliminary risk assessment.

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCCDOCIYYDLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161444 | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-18-1 | |

| Record name | Benzeneacetic acid, 4-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHOXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8K98X9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.